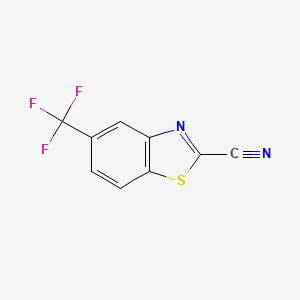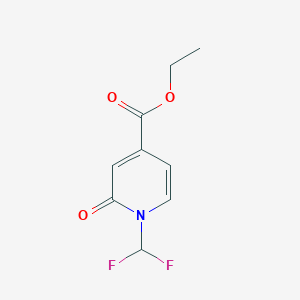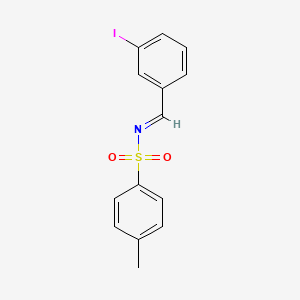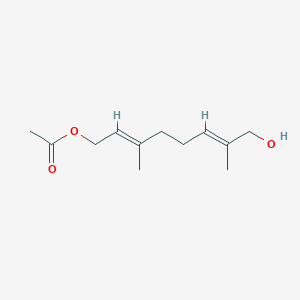
4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that contains an iodine atom, an isopropyl group, and an amine group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the iodination of a suitable pyrazole precursor. One common method is the electrophilic substitution reaction where an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to introduce the iodine atom into the pyrazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under mild conditions to avoid over-iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-(propan-2-yl)-1H-pyrazol-5-amine, while a Suzuki coupling reaction could produce a biaryl derivative.
科学的研究の応用
4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The iodine atom and the amine group can interact with the active site of the enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an amine group.
4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole: Contains two methyl groups on the pyrazole ring.
Uniqueness
4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both an iodine atom and an amine group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
IUPAC Name |
4-iodo-5-propan-2-yl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFISDYHVWVZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
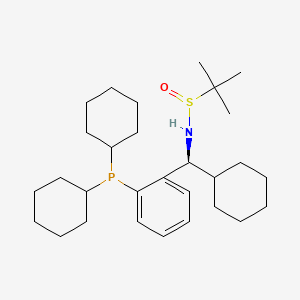
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
